4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions typically involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability .
Chemical Reactions Analysis
4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are also explored for their biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a slightly different structure but exhibit similar chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the combination of the bicyclic scaffold with the benzothiadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S2/c14-8-6-9-4-5-10(7-8)17(9)21(18,19)12-3-1-2-11-13(12)16-20-15-11/h1-3,8-10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMREHWIQDEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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